molecular formula C21H17N3O3S2 B2840683 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-72-4

4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2840683
CAS RN: 896679-72-4
M. Wt: 423.51
InChI Key: UXLSQUWBFHFFPB-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridines are a class of compounds that contain a fused ring structure comprising pyrazine (a six-membered ring with two nitrogen atoms) and thiazole (a five-membered ring with one nitrogen atom and one sulfur atom) . They are more electron-deficient than benzothiazoles . The presence of the acetyl group (CH3CO-) and the benzenesulfonamide moiety in the molecule suggests that it might have interesting chemical properties and potential biological activity.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazolo[5,4-b]pyridines can undergo various reactions due to the presence of active sites in their structure .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized a range of sulfonamide derivatives, including those structurally related to 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide. These compounds have been characterized for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, Ş. Küçükgüzel et al. (2013) synthesized novel sulfonamide derivatives by reacting alkyl/aryl isothiocyanates with celecoxib, assessing their biological activities and noting specific compounds' potential in developing therapeutic agents due to their anti-inflammatory and analgesic activities without causing significant tissue damage (Ş. Küçükgüzel et al., 2013).

Anticancer and Radiosensitizing Effects

Sulfonamide derivatives have shown significant promise in anticancer research. M. Ghorab et al. (2015) synthesized a series of sulfonamide derivatives, demonstrating their anticancer activity against human tumor liver cell lines, with some compounds exhibiting higher activity than doxorubicin, a widely used chemotherapy drug. The study also highlighted these compounds' potential to enhance the cell-killing effect of γ-radiation, indicating their radiosensitizing capabilities (M. Ghorab et al., 2015).

UV Protection and Antimicrobial Applications

Beyond their biomedical applications, some sulfonamide derivatives have been explored for their UV protection and antimicrobial properties, particularly in textile applications. H. Mohamed et al. (2020) designed and utilized azo dyes derived from sulfonamide compounds for dyeing cotton fabrics, providing UV protection and antibacterial properties. This study underscores the versatility of sulfonamide derivatives in various scientific and industrial fields (H. Mohamed et al., 2020).

Future Directions

Thiazolo[5,4-b]pyridines and their derivatives are an active area of research due to their potential biological activities . Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine.

properties

IUPAC Name

4-acetyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-13-5-6-16(20-23-18-4-3-11-22-21(18)28-20)12-19(13)24-29(26,27)17-9-7-15(8-10-17)14(2)25/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLSQUWBFHFFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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